2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 921999-54-4
Cat. No.: VC11961397
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921999-54-4 |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C17H15ClN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22) |
| Standard InChI Key | PVJVCTZFKOXDDQ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Introduction
2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by its structural components, including a benzamide moiety linked to a tetrahydroquinoline ring system. Despite the lack of specific literature directly referencing this compound, understanding its components and potential applications can provide insights into its properties and potential uses.
Synthesis and Preparation
The synthesis of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would likely involve a condensation reaction between a suitably substituted benzoyl chloride and the corresponding tetrahydroquinoline amine. This process typically requires mild conditions and a base to facilitate the reaction.
python# Example Synthesis Route from rdkit import Chem # Define reactants benzoyl_chloride = Chem.MolFromSmiles("ClC(=O)c1ccccc1") tetrahydroquinoline_amine = Chem.MolFromSmiles("CN1C(=O)CCC2=C1C=CC=C2") # Simulate condensation reaction product = Chem.ReactionFromSmarts("[#6:1]C(=O)Cl.[#6:2]N1C(=O)CCC2=C1C=CC=C2>>[#6:1]C(=O)N1C(=O)CCC2=C1C=CC=C2")
Potential Biological Activities
Given the structural components of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, it may exhibit biological activities similar to those of related compounds. For instance, benzamide derivatives are known for their potential as antimicrobial or anticancer agents, while tetrahydroquinolines have been explored for various pharmacological activities, including antimalarial and anti-inflammatory effects.
| Potential Activity | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth, potentially effective against bacteria or fungi. |
| Anticancer | Ability to inhibit cancer cell proliferation or induce apoptosis. |
| Anti-inflammatory | Reduction of inflammation through interaction with specific biological pathways. |
Research Findings and Future Directions
While specific research findings on 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not available, related compounds have shown promising results in biological assays. Future studies could focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. Additionally, computational methods like molecular docking could provide insights into its potential interactions with biological targets.
| Research Approach | Objective |
|---|---|
| Synthesis and Purification | Obtain pure compound for further study. |
| In Vitro Assays | Evaluate antimicrobial, anticancer, or anti-inflammatory activities. |
| Molecular Docking | Predict potential binding sites and interactions with biological targets. |
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